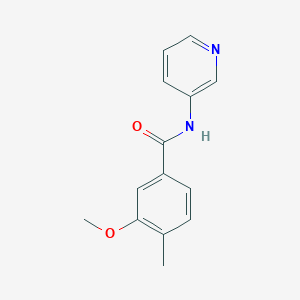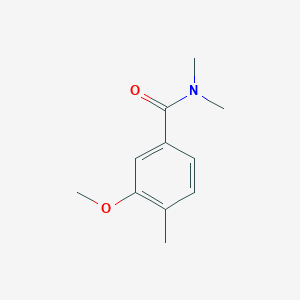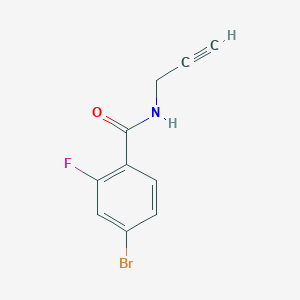
3-methoxy-4-methyl-N-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-methyl-N-propan-2-ylbenzamide, also known as MPBD, is a chemical compound that belongs to the class of benzamide derivatives. MPBD has gained significant attention in scientific research due to its potential in various applications, including drug discovery, medicinal chemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-methyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is involved in pain regulation, inflammation, and neuroprotection. 3-methoxy-4-methyl-N-propan-2-ylbenzamide has been shown to activate the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the modulation of inflammation and pain. 3-methoxy-4-methyl-N-propan-2-ylbenzamide has also been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, 3-methoxy-4-methyl-N-propan-2-ylbenzamide increases the levels of endocannabinoids, leading to the activation of CB1 and CB2 receptors.
Biochemical and Physiological Effects:
3-methoxy-4-methyl-N-propan-2-ylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 3-methoxy-4-methyl-N-propan-2-ylbenzamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methoxy-4-methyl-N-propan-2-ylbenzamide is its potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of novel painkillers. Additionally, its potential in the treatment of neurological disorders and cancer makes it a versatile compound for scientific research. However, one of the limitations of 3-methoxy-4-methyl-N-propan-2-ylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-methoxy-4-methyl-N-propan-2-ylbenzamide. One direction is the development of novel painkillers that target the endocannabinoid system. Another direction is the investigation of 3-methoxy-4-methyl-N-propan-2-ylbenzamide's potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-4-methyl-N-propan-2-ylbenzamide and its potential as a diagnostic tool for cancer detection.
Synthesemethoden
The synthesis of 3-methoxy-4-methyl-N-propan-2-ylbenzamide involves the reaction of 3-methoxy-4-methylbenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-methyl-N-propan-2-ylbenzamide has been extensively studied for its potential in drug discovery and medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of novel painkillers. 3-methoxy-4-methyl-N-propan-2-ylbenzamide has also been investigated for its potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-methoxy-4-methyl-N-propan-2-ylbenzamide has been studied for its potential as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
3-methoxy-4-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-12(14)10-6-5-9(3)11(7-10)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSUESDNDDJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-methyl-N-propan-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
